molecular formula C21H24N2O3 B1153356 Methyl demethoxycarbonylchanofruticosinate CAS No. 80151-89-9

Methyl demethoxycarbonylchanofruticosinate

Cat. No.: B1153356
CAS No.: 80151-89-9
M. Wt: 352.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl demethoxycarbonylchanofruticosinate can be synthesized through a series of organic reactions involving the precursor compounds found in Kopsia flavida Blume. The synthetic route typically involves the extraction of the alkaloid from the plant leaves, followed by purification and chemical modification to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Kopsia flavida Blume leaves, followed by chemical synthesis and purification processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl demethoxycarbonylchanofruticosinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl demethoxycarbonylchanofruticosinate involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating respiratory functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl demethoxycarbonylchanofruticosinate stands out due to its unique combination of functional groups and its specific biological activities.

Properties

IUPAC Name

methyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3/t14-,17+,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJVZFCMYXOSQZ-FHBRLQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC[C@@]34CCCN5[C@@H]3[C@@]1([C@H](C5)C(=O)C4)C6=CC=CC=C6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of methyl demethoxycarbonylchanofruticosinate's antitussive activity?

A1: This research is the first to demonstrate the antitussive effects of a chanofruticosinate-type alkaloid []. this compound showed significant antitussive activity in a guinea pig cough model induced by citric acid []. This discovery opens up new possibilities for developing novel antitussive drugs based on this class of compounds.

Q2: How does this compound exert its antitussive effects?

A2: While the exact mechanism of action for this compound is not fully elucidated in the provided research, it is noteworthy that another compound isolated in the same study, kopsinine, also exhibited antitussive activity and was found to interact with the δ-opioid receptor []. Further research is needed to determine if this compound shares a similar mechanism or acts through a different pathway.

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